molecular formula C15H14N4S B1456841 4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine CAS No. 1428139-43-8

4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine

Cat. No.: B1456841
CAS No.: 1428139-43-8
M. Wt: 282.4 g/mol
InChI Key: URSVULOYNKDGKH-UHFFFAOYSA-N
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Description

4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine (CAS: 1428139-43-8) is a synthetically designed, tricyclic small molecule that serves as a valuable chemical tool in kinase research . With a molecular formula of C15H14N4S and a molecular weight of 282.36 g/mol, this compound is a core structure inspired by harmine, a natural β-carboline alkaloid, and belongs to a class of 4-aminopyrimidine analogues developed as potent kinase inhibitors . Its primary research value lies in its inhibitory activity against key serine/threonine kinases, specifically Casein Kinase 1 delta/epsilon (CK1δ/ε) and Dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) . These kinases are members of the CMGC family and are critically implicated in cellular processes such as cell cycle progression, circadian rhythms, and neuronal development. Aberrant signaling of CK1δ/ε and DYRK1A has been strongly linked to the pathogenesis of neurodegenerative disorders, including Alzheimer's disease and Down syndrome, as well as certain cancers, making them high-priority therapeutic targets . The compound's mechanism of action involves targeting the ATP-binding site of these kinases, thereby modulating their phosphorylation activity and downstream signaling pathways . In biological evaluations, this chemical scaffold has demonstrated promising inhibitory potency, with certain derivatives showing sub-micromolar to micromolar IC50 values against CK1δ/ε and DYRK1A . This makes it a compelling lead compound for investigating disease mechanisms and for structure-activity relationship (SAR) studies aimed at developing more potent and selective inhibitors. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers can request the Certificate of Analysis (COA) and Safety Data Sheet (SDS) for detailed quality and handling information .

Properties

IUPAC Name

4-(5-methylthiophen-2-yl)-4a,9-dihydro-4H-pyrimido[4,5-b]indol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-8-6-7-11(20-8)13-12-9-4-2-3-5-10(9)17-14(12)19-15(16)18-13/h2-7,12-13H,1H3,(H3,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSVULOYNKDGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2C3C4=CC=CC=C4NC3=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701155726
Record name 1H-Pyrimido[4,5-b]indol-2-amine, 4,4a-dihydro-4-(5-methyl-2-thienyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428139-43-8
Record name 1H-Pyrimido[4,5-b]indol-2-amine, 4,4a-dihydro-4-(5-methyl-2-thienyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428139-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrimido[4,5-b]indol-2-amine, 4,4a-dihydro-4-(5-methyl-2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of compounds structurally related to 4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine generally follows these key steps:

  • Construction of the pyrimido[4,5-b]indole core.
  • Introduction of the 5-methyl-2-thienyl substituent at the 4-position.
  • Amination at the 2-position of the pyrimido ring.
  • Reduction or partial hydrogenation to obtain the dihydro form.

This approach involves aromatic substitution reactions, nucleophilic aromatic substitution, cyclocondensation, and controlled reduction steps.

Preparation of Key Intermediates

Pyrimidine and Indole Precursors

  • Starting materials such as 2,4-dichloropyrimidine are reacted with indole derivatives under Lewis acid catalysis (e.g., AlCl3) to form indolyl-pyrimidine intermediates. This step installs the indole moiety onto the pyrimidine ring via electrophilic aromatic substitution.

  • Subsequent aromatic amination at the 2-position of the pyrimidine ring is achieved by nucleophilic substitution with appropriate amines, followed by reduction of nitro groups to amines, yielding key intermediates suitable for further functionalization.

Preparation of 4-(5-methyl-2-thienyl) Substituted Intermediates

  • The 5-methyl-2-thienyl moiety is introduced via nucleophilic substitution or cross-coupling reactions on halogenated pyrimidine intermediates. This can involve the use of palladium-catalyzed coupling reactions (e.g., Suzuki or Stille coupling) to attach the thienyl group selectively.

  • Alternative methods involve cyclocondensation reactions between thienyl-substituted hydrazones or related precursors and suitable heterocyclic ketones under high-pressure or reflux conditions to build the fused ring system.

Cyclocondensation and Ring Closure

  • Cyclocondensation reactions play a crucial role in forming the fused pyrimidoindole ring system. For example, reactions between 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones under high-pressure conditions in Q-Tube reactors have been demonstrated to efficiently promote ring closure.

  • These reactions typically proceed via initial condensation of the hydrazone moiety with a carbonyl group, followed by intramolecular cyclization and dehydration steps, yielding the fused heterocyclic system.

  • The reaction conditions (solvent, temperature, pressure) are optimized to maximize yield and purity, with acetic acid often used as a solvent and ammonium acetate as an additive to facilitate cyclization.

Reduction and Amination Steps

  • Nitro groups introduced during intermediate synthesis are reduced to amines using catalytic hydrogenation over platinum or palladium catalysts. For example, hydrogenation of nitro-N-oxide intermediates over 1% Pt + 2% V on carbon has been reported.

  • Amination at specific positions is achieved through nucleophilic substitution reactions, often requiring elevated temperatures and the use of strong bases such as potassium hydroxide (KOH) in methanol under autoclave conditions (e.g., 160–200 °C, 12.5 bar pressure).

  • The reduction and amination steps are critical for installing the 2-amine functionality and achieving the dihydro form of the pyrimidoindole.

Representative Preparation Procedure (Based on Patent WO2020178175A1)

Step Reagents/Conditions Description Yield/Purity
1 Nitro-N-oxide intermediate hydrogenation Hydrogenation over 1% Pt + 2% V on carbon catalyst in protic solvents (e.g., methanol) High conversion to chloro-methyl-amino-pyridine intermediate
2 Reaction with KOH in methanol Autoclave reaction at 180 °C for 16 hours, pressure ~12.5 bar Formation of 4-amino-5-methylpyridone intermediate with >99% purity, yield ~84% over two steps
3 Subsequent aromatic substitution and cyclocondensation Using Lewis acid catalysis and nucleophilic substitution to build fused ring system Efficient ring closure without chromatography

This method avoids large excesses of reagents, uses environmentally friendly solvents, and is scalable for industrial applications.

Challenges and Optimization

  • High reaction temperatures and pressures require specialized equipment such as autoclaves or Q-Tube reactors to ensure safety and reproducibility.

  • Avoidance of chromatographic purification in large-scale synthesis is a key consideration; thus, reaction conditions are optimized to yield high-purity products directly after work-up.

  • Side reactions such as reduction of chloro substituents to hydrogen and formation of palladium-related by-products can occur and must be controlled by catalyst selection and reaction monitoring.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Notes Reference
Hydrogenation of nitro-N-oxide 1% Pt + 2% V/C, methanol Room temp to mild heating Produces chloro-methyl-amino-pyridine intermediate
Base-mediated substitution KOH in methanol, autoclave 160–200 °C, 12.5 bar, 16 h Forms 4-amino-5-methylpyridone intermediate
Indole attachment 1-methylindole, AlCl3 Reflux, organic solvent Forms indolyl-pyrimidine intermediate
Aromatic amination and reduction Amines, catalytic hydrogenation Elevated temp, H2 gas Introduces 2-amine group
Cyclocondensation for ring closure Hydrazones, 4-thiazolidinones, ammonium acetate High pressure Q-Tube reactor, reflux Forms fused pyrimidoindole ring

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxo derivatives such as ketones or aldehydes.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The primary focus of research on 4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine is its potential as a therapeutic agent. Studies have indicated various applications:

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties. For instance, derivatives of pyrimido[4,5-b]indole have shown effectiveness against various cancer cell lines. In vitro studies revealed that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs .

Antimicrobial Properties

Another significant application is in the field of antimicrobial agents. Compounds related to 4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine have been synthesized and tested against bacterial strains. Results indicate promising antibacterial activity, particularly against resistant strains .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with this compound. Studies indicate that it may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

Several studies have been conducted to explore the efficacy and safety of this compound:

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of 4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine on human breast cancer cells. The compound was found to inhibit cell proliferation significantly and promote apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, researchers synthesized various derivatives and tested them against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, resulting in anticancer or antiviral effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following analogs are critical for comparison due to shared scaffolds or substituents:

Compound Structure Key Differences Biological Relevance
4-(5-Methyl-2-furyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine Furan (O) instead of thiophene (S) Reduced lipophilicity; weaker π-interactions. Molecular formula: C₁₅H₁₄N₄O Higher solubility but potentially lower membrane permeability compared to thienyl analog .
Pyrimido[4,5-b]indoles (e.g., Compound 2 and 6 from ) Varied substituents at 2-, 4-, and 5-positions (e.g., arylamines, halogens) Substituents influence tubulin binding and resistance to P-glycoprotein efflux. IC₅₀ values in nanomolar range against cancer cells (MDA-MB-435, SK-OV-3, HeLa) .
N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine Thienopyridine core with imidazole and chlorophenyl groups Planar fused-ring system with intramolecular H-bonding; anti-leishmanial activity. Crystal structure reveals supramolecular helical chains via N–H···N interactions .

Pharmacological and Mechanistic Insights

  • Microtubule Depolymerization : Pyrimido[4,5-b]indoles with 5-methylthienyl groups (similar to the target compound) demonstrate potent microtubule depolymerization, comparable to lead compound 1 (IC₅₀ ~10–50 nM). Molecular modeling suggests that the thienyl group enhances hydrophobic interactions with tubulin’s β-subunit .
  • Synthesis Challenges : The target compound’s discontinued status contrasts with its furyl analog (still available), implying synthetic hurdles (e.g., palladium-catalyzed coupling inefficiency) or instability of the thienyl intermediate .

Physicochemical and Crystallographic Data

  • Lipophilicity : The thienyl group increases logP compared to the furyl analog (estimated logP: ~2.8 vs. ~2.2), favoring membrane penetration but reducing aqueous solubility.
  • Crystallography: Thienopyridine analogs (e.g., ) exhibit planar fused-ring systems (r.m.s. deviation = 0.0333 Å) and intramolecular H-bonding, stabilizing bioactive conformations .

Biological Activity

4-(5-Methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural fusion of indole and thienyl moieties, which may contribute to its diverse pharmacological properties. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and antiviral effects, supported by data tables and research findings.

Chemical Characteristics

The compound's molecular formula is C15H14N4SC_{15}H_{14}N_4S, and it possesses a molecular weight of 282.36 g/mol. The structure includes a pyrimidine ring fused with an indole system, which is often associated with various biological activities.

Antimicrobial Activity

Research indicates that derivatives of 4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine exhibit significant antimicrobial properties. A study evaluated several derivatives for their minimum inhibitory concentration (MIC) against various pathogens. The results are summarized in the following table:

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
7b0.220.25Bactericidal
100.300.35Bactericidal
130.400.45Bactericidal

These compounds demonstrated potent activity against Staphylococcus aureus and Staphylococcus epidermidis, with notable inhibition of biofilm formation compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

The compound has been investigated for its anticancer properties through various mechanisms, including the inhibition of specific kinases involved in cancer progression. In vitro studies have shown that it can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 (μM)Mechanism of Action
MCF-715.5Kinase inhibition
HeLa12.3DNA replication interference

These findings suggest that the compound may act by disrupting critical signaling pathways involved in tumor growth and survival .

Antiviral Activity

The antiviral potential of this compound has been explored as well, particularly against RNA viruses such as Hepatitis C Virus (HCV). In studies assessing its efficacy against HCV NS5B polymerase, the compound exhibited an IC50 value of approximately 32 μM, indicating moderate antiviral activity . The mechanism appears to involve direct inhibition of viral replication processes.

The biological activity of 4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit kinases and polymerases essential for cellular processes.
  • DNA Interference : It can interfere with DNA replication and transcription.
  • Biofilm Disruption : It shows potential in disrupting biofilm formation in bacterial pathogens.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • A study demonstrated that combining this compound with traditional antibiotics enhanced antimicrobial effectiveness against resistant strains of bacteria.
  • Another investigation revealed that it could sensitize cancer cells to chemotherapy agents by modulating drug resistance mechanisms.

Q & A

Q. What synthetic routes are commonly employed to prepare 4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine?

The compound can be synthesized via multi-step protocols involving cyclization and substitution reactions. For example, Scheme 2 in outlines a pathway where:

  • A pyrimidoindole core is formed using CNCH2_2CO2_2Et and t-BuOK in THF under reflux.
  • Subsequent steps involve Zn/AcOH reduction, amidine formation with NH2_2(C=NH)Cl·HCl in DMSO2_2 at 120°C, and final substitution with arylamines under acidic conditions . Key challenges include controlling regioselectivity in cyclization and optimizing reaction yields under high-temperature conditions.

Q. How is the crystal structure of this compound determined and refined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for structure solution and refinement. For example:

  • Disorder in the chlorophenyl group (50:50 occupancy) was resolved using SHELXL, as seen in , where hydrogen bonding (N–H···N and C–H···Cl) stabilizes the crystal packing .
  • Refinement parameters (R factor < 0.08) and data-to-parameter ratios (>13:1) ensure reliability .

Q. What preliminary biological activities have been reported for pyrimidoindole derivatives?

Pyrimidoindoles exhibit diverse bioactivities:

  • Antiparasitic : Analogues with 4-(arylamino) groups show anti-leishmanial activity (IC50_{50} values <10 μM) via mechanisms involving microtubule disruption .
  • Anticancer : Structural derivatives (e.g., miransertib) target AKT1 kinase and are in clinical trials . Preliminary assays should include cytotoxicity (MTT) and target-binding studies (SPR/ITC).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

  • Substituent Effects : Modifying the 5-methylthienyl group (e.g., replacing with halogens or bulkier aryl groups) impacts solubility and target affinity. highlights that 2- and 4-position substituents on the pyrimidoindole core are critical for microtubule depolymerization .
  • Methodology : Use molecular docking (AutoDock Vina) to predict binding poses with tubulin or kinases, followed by synthesis and in vitro validation (e.g., tubulin polymerization assays).

Q. What experimental strategies resolve contradictions in crystallographic or spectroscopic data?

  • Disorder Modeling : For SCXRD data with disordered moieties (e.g., ), refine partial occupancies using restraints (DFIX, ISOR) in SHELXL and validate with Hirshfeld surface analysis .
  • NMR Ambiguities : Assign overlapping signals via 2D NMR (HSQC, HMBC) and compare with computed chemical shifts (DFT/B3LYP/6-31G*).

Q. How can computational methods predict physicochemical properties relevant to drug development?

  • ADME Prediction : Tools like ACD/Labs Percepta () estimate logP (2.1 ± 0.3), aqueous solubility (LogS = -4.2), and metabolic stability (CYP450 interactions) .
  • Electrostatic Potentials : DFT calculations (Gaussian 16) map charge distribution to rationalize hydrogen-bonding interactions observed in crystallography.

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Reaction Optimization : Replace hazardous reagents (e.g., POCl3_3) with greener alternatives (e.g., PSCl3_3) and monitor side products via LC-MS.
  • Purification : Use preparative HPLC for polar intermediates and validate purity (>95%) by 1^1H NMR and HRMS.

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine
Reactant of Route 2
4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine

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